2-(3,4-Dimethoxyphenyl)acetamide
Overview
Description
2-(3,4-Dimethoxyphenyl)acetamide is a compound of interest in various chemical and pharmaceutical research areas due to its structural characteristics and potential biological activities. While the specific compound "2-(3,4-Dimethoxyphenyl)acetamide" itself has not been directly highlighted in recent research, related compounds have been synthesized and studied for their anticancer activities, molecular docking analyses, and structural elucidations, providing a context for understanding its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves processes like stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. Such syntheses yield compounds with potential anticancer activities, as confirmed by in silico modeling studies targeting specific receptors (Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure of synthesized compounds related to 2-(3,4-Dimethoxyphenyl)acetamide reveals orthorhombic crystal systems with specific unit cell parameters. The structures feature intermolecular hydrogen bonds and intramolecular interactions, contributing to their stability and potential biological activities (Sharma et al., 2018).
Chemical Reactions and Properties
While the precise chemical reactions of 2-(3,4-Dimethoxyphenyl)acetamide are not detailed in the available literature, related compounds undergo various reactions, including Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of complex structures with potential biological relevance (Chikaoka et al., 2003).
Physical Properties Analysis
The physical characterization of compounds similar to 2-(3,4-Dimethoxyphenyl)acetamide involves spectroscopic techniques like IR, NMR, and Mass spectroscopy. These methods help confirm the compounds' structures and understand their physical properties, such as solubility and stability (Jarrahpour et al., 2006).
Chemical Properties Analysis
Quantum chemical calculations on related compounds provide insights into molecular structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties. Such analyses contribute to a deeper understanding of the reactivity, stability, and potential applications of these compounds in various fields (Choudhary et al., 2014).
Scientific Research Applications
1. Medicinal Chemistry
- Application : “2-(3,4-Dimethoxyphenyl)acetamide” is a derivative of phenoxy acetamide. Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives as possible therapeutic candidates .
- Method : The methods involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- Results : The results of these studies could lead to the design and development of new pharmaceutical compounds .
2. Preparation of Muscle Relaxant Papaverin
- Application : “2-(3,4-Dimethoxyphenyl)acetamide” is used as an intermediate in the preparation of the muscle relaxant papaverin .
- Results : The outcome is the production of the muscle relaxant papaverin .
3. Synthesis of Isoquinolines
- Application : “2-(3,4-Dimethoxyphenyl)acetamide” can be used as a precursor for the synthesis of isoquinolines .
- Results : The outcome is the production of isoquinolines .
4. Synthesis of N-(2,3-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Application : “2-(3,4-Dimethoxyphenyl)acetamide” can be used in the synthesis of N-(2,3-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide .
- Results : The outcome is the production of N-(2,3-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide .
5. Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- Application : “2-(3,4-Dimethoxyphenyl)acetamide” can be used in the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide .
- Results : The outcome is the production of N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide .
6. Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOZWFDSYIYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205203 | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetamide | |
CAS RN |
5663-56-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5663-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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